molecular formula C7H12ClNO2 B7817842 Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B7817842
M. Wt: 177.63 g/mol
InChI Key: RMFQRYMWXVTYRO-CRSWKAPQSA-N
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Description

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS: 1221795-91-0) is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₇H₁₂ClNO₂ with a molecular weight of 177.63 g/mol . The (1S) stereochemistry and the methyl ester group at position 1 contribute to its unique physicochemical and pharmacological properties. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for designing protease inhibitors and neuroactive agents.

Properties

IUPAC Name

methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5?,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQRYMWXVTYRO-CRSWKAPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC1CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclization of an appropriate precursor. One common route includes the cyclization of N-protected amino alcohol derivatives under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthetic methods. Advanced techniques like continuous flow synthesis may be used to achieve high yields and purity. The process often includes purification steps like recrystallization or chromatography to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo oxidation reactions, which often involve the use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to reduce specific functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides, thiols, or amines replace certain substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Hydrogenation catalysts (Pd/C), lithium aluminum hydride (LiAlH₄)

  • Substitution: Halides, thiols, amines

Major Products Formed: The reactions result in various products depending on the conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H12_{12}ClNO2_2
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 1221795-91-0

The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.

Medicinal Chemistry

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is primarily studied for its potential use in drug development, particularly as a scaffold for synthesizing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study:
Research has indicated that derivatives of this compound exhibit activity against certain types of cancer cells, making it a candidate for further investigation in anticancer drug development .

Neuropharmacology

The compound's structural analogs have been explored for their effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. This makes it relevant in the study of neurodegenerative diseases and cognitive enhancement.

Case Study:
A study demonstrated that modifications of the bicyclic structure could lead to compounds with improved binding affinity to nicotinic acetylcholine receptors, suggesting potential applications in treating Alzheimer's disease .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticancer
Analog A (Modified Structure)Neuroprotective
Analog B (Modified Structure)Cognitive Enhancer

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules through various chemical reactions such as cyclization and functionalization.

Case Study:
In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing novel heterocyclic compounds, which have shown promise in pharmaceutical applications .

Material Science

Recent studies have begun exploring the use of this compound in material science, particularly in the development of polymers and other materials with specific mechanical properties.

Case Study:
Research indicates that incorporating this bicyclic compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The rigid bicyclic structure allows for specific spatial orientation, which can enhance binding affinity to certain molecular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target: Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride 1221795-91-0 C₇H₁₂ClNO₂ 177.63 Methyl ester at position 1; no additional substituents
Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride 69407-32-5 C₈H₁₄ClNO₂* 191.66 Ethyl ester at position 1; similar bicyclic core
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride 2497594-26-8 C₈H₁₄ClNO₂ 191.66 Additional methyl group at position 5; ester at position 3
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride 565456-77-1 C₉H₁₅ClNO₂ 205.46 6,6-Dimethyl groups; ester at position 2; (1R,2S,5S) stereochemistry
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 2095192-18-8 C₈H₁₄ClNO₂ 191.66 Ethyl ester at position 6; (1R,5S,6s) stereochemistry
(1S,5S)-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride 2832519-46-5 C₁₅H₂₀ClNO₂ 281.78 Benzyl substituent at position 3; ethyl ester at position 1

*Note: Discrepancies in molecular formulas (e.g., ) may reflect reporting errors or distinct derivatives.

Physicochemical and Pharmacological Implications

Ethyl esters may exhibit slower hydrolysis rates, prolonging half-life in vivo .

Benzyl groups (e.g., CAS 2832519-46-5) enhance aromatic interactions with receptors but increase molecular weight and toxicity risks .

Stereochemical Differences :

  • The (1S) configuration in the target compound contrasts with (1R,2S,5S) in CAS 565456-77-1, which may reverse enantioselective activity in biological systems .

Research Findings and Challenges

Purity and Optical Activity :

  • The target compound’s enantiomeric purity is critical, as seen in analogs like CAS 565456-77-1, which has a measured optical rotation of -5.005° (C=1 H₂O) .

Synthetic Complexity :

  • Introducing substituents (e.g., benzyl or dimethyl groups) requires multi-step synthesis, as demonstrated in ’s patent for a cyclohexylacetyl derivative .

Biological Activity

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It is believed to act as an inhibitor for certain proteases, which are critical for viral replication and other cellular processes.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against SARS-CoV-2 main protease (Mpro), demonstrating significant inhibitory effects in vitro. The compound's structure allows it to mimic substrate interactions, effectively blocking the protease's activity, which is essential for viral replication.

Enzyme Inhibition Studies

Enzyme Inhibition Concentration (K_i) Remarks
SARS-CoV-2 Mpro0.271 nMPotent inhibitor with high specificity
β-glucosidase5 mMDecreased activity to 43% at this concentration
β-galactosidase5 mMInhibition observed but no increase at higher doses

These findings suggest that this compound could be a valuable lead compound for developing antiviral therapies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
  • Cyclization : A cyclization reaction is performed under controlled conditions to form the bicyclic structure.
  • Esterification : The carboxylic acid group is converted into a methyl ester, yielding the final product.

Industrial Production

In industrial settings, automated reactors and continuous flow processes are often employed to enhance yield and purity, making the compound suitable for various applications in research and industry.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that the compound inhibited SARS-CoV-2 replication in cell cultures, with EC50 values indicating effective antiviral action without cytotoxicity at therapeutic concentrations .
  • Enzyme Specificity : Research indicated that the compound selectively inhibited viral proteases while sparing human proteases, suggesting a favorable safety profile for therapeutic use .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Prioritize signals for the bicyclic core (e.g., bridgehead protons at δ 3.1–3.5 ppm and azabicyclo carbons at 45–55 ppm). The methyl ester group appears as a singlet at δ 3.6–3.8 ppm (³J coupling <1 Hz) .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) with <2 ppm error. For example, a calculated m/z of 216.33 (C₁₄H₂₀N₂O₂·HCl) should match experimental data .
  • IR : Carboxylate C=O stretching at ~1740 cm⁻¹ and NH⁺Cl⁻ bands at 2500–2800 cm⁻¹ .

How can researchers address enantiomeric impurities during synthesis, and what chiral resolution techniques are applicable?

Advanced
Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral auxiliaries : Use (1S)-configured starting materials to retain stereochemistry during cyclization .
  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve (±)-mixtures .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) can selectively hydrolyze one enantiomer .

What computational methods are suitable for predicting the biological activity of this bicyclic compound, and how can molecular docking inform target selection?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets like neuronal nicotinic acetylcholine receptors (α4β2 subtype). Focus on hydrogen bonding with the azabicyclo nitrogen and steric complementarity with hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to validate binding modes .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and topological torsion to predict IC₅₀ values .

What are the critical parameters for optimizing the hydrochloride salt formation step in the synthesis of this compound?

Q. Basic

  • Acid selection : Thionyl chloride is preferred over HCl gas due to better control of exothermic reactions .
  • Temperature : Maintain <10°C during thionyl chloride addition to avoid ester hydrolysis.
  • Workup : Neutralize excess acid with NaHCO₃ before solvent evaporation to prevent decomposition .

In pharmacological studies, how does the bicyclic structure influence the compound's interaction with neuronal nicotinic receptors, and what in vitro assays validate this?

Advanced
The rigid azabicyclo core enhances binding affinity by:

  • Spatial constraint : Preorganizes the molecule into a bioactive conformation, reducing entropy penalties upon binding .
  • Hydrogen bonding : The secondary amine forms a salt bridge with Glu⁵⁰⁰ of the α4β2 receptor .
    Validation assays :
  • Radioligand binding : Compete with [³H]epibatidine in HEK-293 cells expressing α4β2 receptors.
  • Electrophysiology : Measure inhibition of acetylcholine-induced currents in Xenopus oocytes .

What are the common challenges in achieving high purity (>95%) for this compound, and what purification techniques are most effective?

Q. Basic

  • Byproducts : Unreacted methyl chloroformate or dimerized intermediates.
  • Purification :
    • Recrystallization : Use ethyl acetate/hexane mixtures (1:3) for high recovery.
    • Flash chromatography : Optimize gradients (e.g., 5–20% MeOH in CH₂Cl₂) to isolate the hydrochloride salt .
  • Analytical QC : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the azabicyclo core for therapeutic applications?

Q. Advanced

  • Core modifications : Introduce substituents (e.g., methyl, chloro) at C3 or C5 to assess steric/electronic effects on receptor affinity .
  • Bioisosteres : Replace the methyl ester with amides or ketones to modulate lipophilicity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs (e.g., azabicyclo nitrogen and carboxylate orientation) .

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